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Compound of Interest

Compound Name: 5-methoxy-4-methyl-1H-indole

Cat. No.: B1351591

In the landscape of modern drug development, the indole scaffold remains a cornerstone of medicinal chemistry, forming the core of
numerous therapeutic agents. 5-methoxy-4-methyl-1H-indole is a key heterocyclic building block whose utility is defined by its precise
three-dimensional structure and electronic properties. Unambiguous characterization of this and related molecules is not merely an
academic exercise; it is a critical prerequisite for ensuring the integrity of research data, the reproducibility of synthetic protocols, and the
ultimate safety and efficacy of a potential drug candidate.

This guide provides a comprehensive analysis of the spectroscopic signature of 5-methoxy-4-methyl-1H-indole. As a senior application
scientist, the focus here is not just on the data itself, but on the underlying principles and experimental rationale. We will explore how a
multi-technique spectroscopic approach—Ileveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass
Spectrometry (MS)—converges to create a detailed and validated molecular portrait. This document is structured to provide not only
reference data but also the scientific reasoning behind the interpretation, empowering researchers to apply these principles to their own
work.

Molecular Structure and Atom Numbering

A foundational step in any spectroscopic analysis is to establish a clear and consistent atom numbering system. This allows for the
precise assignment of signals to specific nuclei within the molecule, forming the basis for all subsequent structural elucidation.

Caption: Numbering scheme for 5-methoxy-4-methyl-1H-indole.

'H Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle & Rationale: *H NMR is the cornerstone technique for elucidating the structure of organic molecules in solution. It provides
detailed information about the chemical environment of each hydrogen atom, their relative numbers (integration), and their connectivity to
neighboring protons (spin-spin coupling). The choice of a deuterated solvent is critical; solvents like deuterochloroform (CDCIs) or
dimethyl sulfoxide-de (DMSO-ds) are commonly used for indole derivatives as they are excellent at solubilizing the compound without
contributing interfering proton signals.[1] The chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS), set
to 0.00 ppm.

Experimental Protocol: Sample Preparation

A self-validating protocol ensures reproducibility and high-quality data.

* Mass Measurement: Accurately weigh 5-10 mg of the 5-methoxy-4-methyl-1H-indole sample into a clean, dry vial.

« Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCIs).

» Dissolution: Gently vortex or sonicate the vial to ensure the sample is fully dissolved, creating a clear, homogenous solution.[2]

« Filtration and Transfer: To remove any microscopic particulate matter that could degrade spectral resolution, filter the solution through a
small plug of glass wool or cotton in a Pasteur pipette directly into a 5 mm NMR tube.[2]
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« Acquisition: Place the NMR tube in the spectrometer. Acquire the spectrum using standard acquisition parameters, ensuring sufficient
scans to achieve a good signal-to-noise ratio.

Data Interpretation and Expected Spectrum

The electronic effects of the methoxy group (electron-donating) and the indole nitrogen, combined with the methyl substituent, dictate the
chemical shifts of the aromatic and pyrrolic protons.

Expected i
Proton i i . Coupling i i
i Chemical Shift (6, Multiplicity Integration Rationale
Assignment Constant (J, Hz)
ppm)
The N-H proton of
indoles is typically
deshielded and often
appears as a broad
) signal due to
H1 (N-H) ~8.0-8.2 broad singlet - 1H
quadrupole

broadening from the
4N nucleus and
potential hydrogen
bonding.[2]

Coupled to H1 and
H3. The chemical

H2 ~71-72 triplet J=25-30 1H shift is typical for the
C2-proton of the
indole ring.[3]

Coupled to H1 and
. H2. Generally
H3 ~6.4-6.5 triplet J=25-3.0 1H .
appears upfield

compared to H2.[3]

Ortho-coupled to H7.
H6 ~6.9-7.0 doublet J=8.5-9.0 1H Shielded by the C5-
methoxy group.

H7 ~7.1-7.2 doublet J=8.5-9.0 1H Ortho-coupled to H6.

Aromatic methyl

group protons,

C4-CHs ~24-25 singlet - 3H o
appearing in a
characteristic region.
Methoxy group

i protons, deshielded

C5-OCHs ~3.8-3.9 singlet - 3H

by the attached

oxygen atom.

Note: Predicted values are based on analysis of similar structures and established principles of NMR spectroscopy.[4]
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Caption: Workflow for *tH NMR analysis of 5-methoxy-4-methyl-1H-indole.

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle & Rationale: 3C NMR spectroscopy provides a map of the carbon skeleton of a molecule. In a standard proton-decoupled
experiment, each unique carbon atom gives a single sharp peak, making it a powerful tool for confirming the number of distinct carbon
environments. The chemical shifts are highly sensitive to the electronic environment, allowing for the differentiation of sp3, sp?, aromatic,
and carbonyl carbons.

Data Interpretation and Expected Spectrum

The assignment of carbon signals is based on established chemical shift ranges and substituent effects. The electron-donating methoxy
group will cause a significant downfield shift for the carbon it is attached to (C5) and an upfield shift for the ortho and para carbons.
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Carbon Assighment Expected Chemical Shift (3, ppm) Rationale

Typical chemical shift for the C2 carbon in the
c2 ~123-125 ) .

indole pyrrole ring.

Shielded carbon of the pyrrole ring, adjacent
C3 ~102 - 104

to the fusion point.

Bridgehead carbon, part of the aromatic
C3a ~128 - 130

system.
Cc4 ~115-117 Aromatic carbon bearing the methyl group.

Aromatic carbon attached to the strongly
C5 ~154 - 156 o

deshielding oxygen of the methoxy group.

Shielded aromatic carbon, ortho to the
C6 ~111-113

electron-donating methoxy group.

Aromatic carbon adjacent to the pyrrole
Cc7 ~110- 112 )

nitrogen.

Bridgehead carbon adjacent to the pyrrole
C7a ~131-133 .

nitrogen.

Aliphatic methyl carbon attached to an
C4-CHs ~15-17 o

aromatic ring.

Aliphatic methoxy carbon, deshielded by
C5-OCH3s ~55 - 56

oxygen.

Note: Predicted values are based on analysis of similar structures such as 5-methoxy-3-methyl-1H-indole and 3,4-dimethyl-1H-indole and
general 13C NMR principles.[4][5]

Infrared (IR) Spectroscopy

Principle & Rationale: IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.
Covalent bonds vibrate at specific frequencies, and when a molecule is irradiated with infrared light, it absorbs energy at frequencies
corresponding to these vibrations. The resulting spectrum is a plot of absorbance versus wavenumber (cm~1), which acts as a molecular
fingerprint. Attenuated Total Reflectance (ATR) is a common sampling technique that requires minimal sample preparation.[6]

Experimental Protocol: ATR-IR

» Background Scan: Record a background spectrum of the clean ATR crystal. This is crucial to subtract any atmospheric (COz, Hz20) or
instrumental signals.

« Sample Application: Place a small amount of the solid 5-methoxy-4-methyl-1H-indole sample directly onto the ATR crystal.
* Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

« Data Acquisition: Scan the sample over the typical mid-IR range (4000-400 cm™1).

Data Interpretation and Expected Spectrum

The IR spectrum of an indole derivative is characterized by several key absorption bands.

© 2025 BenchChem. All rights reserved. 417 Tech Support


https://www.rsc.org/suppdata/c5/ra/c5ra15822b/c5ra15822b1.pdf
https://organicchemistrydata.org/hansreich/resources/nmr/?index=nmr_index%2F13C_shift
https://dev.spectrabase.com/spectrum/CpEJ1D4zj7q
https://www.benchchem.com/product/b1351591?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1351591?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Wavenumber (cm™?) Vibration Type Functional Group Intensity
~3400 N-H stretch Indole N-H Medium, Sharp
3100-3000 C-H stretch Aromatic C-H Medium
2980-2850 C-H stretch Aliphatic C-H (CHs) Medium
~1620, ~1470 C=C stretch Aromatic Ring Strong-Medium
~1220 C-O stretch Aryl-alkyl ether Strong

~780 =C-H bend Out-of-plane bending Strong

Note: These assignments are based on typical vibrational frequencies for substituted indoles.[7][8] An experimental ATR-IR spectrum for
5-methoxy-4-methyl-1H-indole is available in public databases, confirming these characteristic peaks.[6]

Mass Spectrometry (MS)

Principle & Rationale: Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the
exact molecular weight of the compound, allowing for the confirmation of its molecular formula. Furthermore, the fragmentation pattern
observed, particularly with techniques like Electron lonization (El), offers valuable clues about the molecule's structure. The way a
molecule breaks apart upon ionization is often predictable and characteristic of its structural motifs.[9]

Data Interpretation and Expected Spectrum

The molecular formula for 5-methoxy-4-methyl-1H-indole is C10H11:NO, giving it a monoisotopic mass of approximately 175.08 Da.

m/z Value lon Rationale

175 M The molecular ion peak, corresponding to the
intact molecule.

A very common and stable fragment resulting
160 [M-CHa]* from the loss of a methyl radical from either
- 3
the C4-methyl or the methoxy group. This is

often a prominent peak in the spectrum.

Subsequent loss of carbon monoxide from the
132 [M-CHa-COJ* [M-CHs]* fragment is a characteristic
_CHs-
fragmentation pathway for methoxy-

substituted aromatic compounds.

digraph "fragmentation" {

graph [fontname="Arial"];

node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"];
edge [color="#EA4335"];

M [label="[M]* \nm/z = 175"];
M minus Me [label="[M-CHsz]*\nm/z = 160"];
M minus Me minus CO [label="[M-CH3-CO]*\nm/z = 132"];
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M -> M minus Me [label="- <CHs"];
M minus Me -> M minus Me minus CO [label="- C0"];

}

Caption: Proposed primary fragmentation pathway for 5-methoxy-4-methyl-1H-indole in EI-MS.

Conclusion

The comprehensive characterization of 5-methoxy-4-methyl-1H-indole requires a synergistic application of multiple spectroscopic
techniques. tH and 3C NMR spectroscopy collaboratively define the carbon-hydrogen framework and the precise connectivity of the
atoms. Infrared spectroscopy provides rapid confirmation of key functional groups, such as the indole N-H and the aryl ether linkage.
Finally, mass spectrometry validates the molecular weight and offers corroborating structural evidence through predictable fragmentation
patterns. Together, these methods provide a robust and self-validating dataset that confirms the identity, structure, and purity of the
molecule, an essential standard for any application in research and drug development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic
procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of
this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D.
Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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